molecular formula C13H9NO4 B10884086 3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one

3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one

Cat. No.: B10884086
M. Wt: 243.21 g/mol
InChI Key: ZLDNVNUDRJJGII-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one is a compound that belongs to the class of nitrofurans, which are known for their broad-spectrum antibacterial properties. This compound has garnered significant interest due to its potent antituberculosis activity and its ability to inhibit specific bacterial enzymes .

Chemical Reactions Analysis

3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one involves the inhibition of bacterial enzymes, specifically arylamine N-acetyltransferase (NAT). This enzyme is essential for the intracellular survival of Mycobacterium tuberculosis . By inhibiting NAT, the compound disrupts the bacteria’s metabolic processes, leading to its death .

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C13H9NO4/c15-12(10-4-2-1-3-5-10)8-6-11-7-9-13(18-11)14(16)17/h1-9H/b8-6+

InChI Key

ZLDNVNUDRJJGII-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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